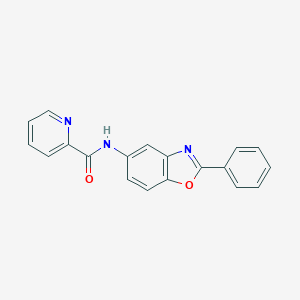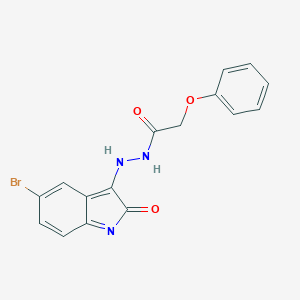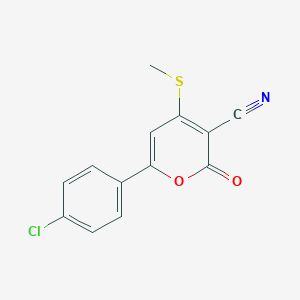
4-bromo-N-(8-quinolinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(8-quinolinyl)benzenesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BQS is a sulfonamide derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 4-bromo-N-(8-quinolinyl)benzenesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes such as carbonic anhydrase and topoisomerase II. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-(8-quinolinyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of cytokines such as TNF-α and IL-6. In addition, 4-bromo-N-(8-quinolinyl)benzenesulfonamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
4-bromo-N-(8-quinolinyl)benzenesulfonamide has several advantages as a research tool. The compound is relatively easy to synthesize and purify. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been found to exhibit a high degree of selectivity towards certain enzymes and cells. However, 4-bromo-N-(8-quinolinyl)benzenesulfonamide also has some limitations. The compound is relatively unstable and can degrade over time. In addition, 4-bromo-N-(8-quinolinyl)benzenesulfonamide has been found to exhibit cytotoxicity towards certain cells, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of 4-bromo-N-(8-quinolinyl)benzenesulfonamide. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of new applications for 4-bromo-N-(8-quinolinyl)benzenesulfonamide in fields such as medicinal chemistry and biochemistry. In addition, further studies are needed to fully understand the mechanism of action of 4-bromo-N-(8-quinolinyl)benzenesulfonamide and its potential use as a research tool.
科学的研究の応用
4-bromo-N-(8-quinolinyl)benzenesulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
分子式 |
C15H11BrN2O2S |
|---|---|
分子量 |
363.2 g/mol |
IUPAC名 |
4-bromo-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H11BrN2O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |
InChIキー |
FQIIAMSIGINTCM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B246085.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)

![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)


